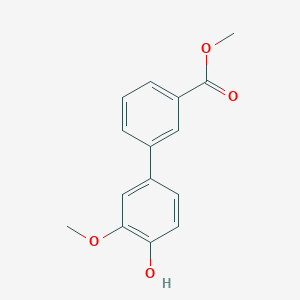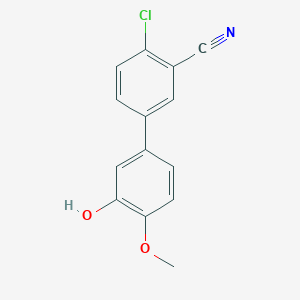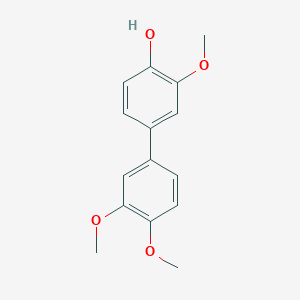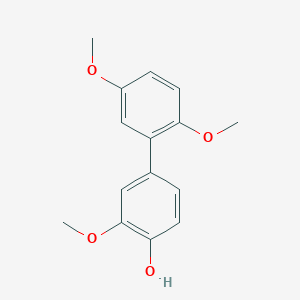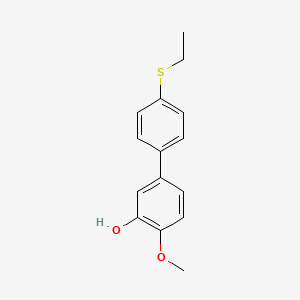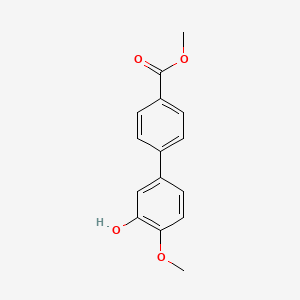
5-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95% (hereafter referred to as 5-MMP) is an organic compound with a wide range of applications in the scientific research and laboratory environment. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) bound to an aromatic ring. 5-MMP is a valuable compound for its unique properties, which make it useful for a variety of applications.
Mechanism of Action
The mechanism of action of 5-MMP is not well understood. However, it is believed to act as an electron acceptor, which allows for the transfer of electrons from one molecule to another. This process can lead to the formation of new bonds between molecules and the rearrangement of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MMP are not well understood. However, it is believed to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, 5-MMP has been shown to inhibit the growth of certain bacteria and fungi, suggesting it may have antimicrobial properties.
Advantages and Limitations for Lab Experiments
5-MMP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it has a high yield in the synthesis process. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 5-MMP is that it is a relatively toxic compound, so it should be handled with caution.
Future Directions
There are a number of potential future directions for the use of 5-MMP. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, 5-MMP may be useful in the development of new drugs and therapeutic agents. Additionally, 5-MMP could be used in the synthesis of new materials, such as plastics, and as a catalyst in the synthesis of polymers. Finally, 5-MMP could be used as a starting material in the synthesis of other compounds, such as dyes and fluorescent probes.
Synthesis Methods
5-MMP can be synthesized via a two-step process, beginning with the reaction of 4-methoxybenzaldehyde with sodium hydroxide to form 4-methoxybenzyl alcohol. This alcohol is then reacted with methoxyacetyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction yields 5-MMP in a 95% yield.
Scientific Research Applications
5-MMP has a number of applications in the scientific research and laboratory environment. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material in the synthesis of pharmaceuticals. Additionally, 5-MMP has been used in the synthesis of fluorescent dyes, fluorescent probes, and electrochemical sensors.
properties
IUPAC Name |
methyl 4-(3-hydroxy-4-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14-8-7-12(9-13(14)16)10-3-5-11(6-4-10)15(17)19-2/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISARUTDKMFCYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685639 |
Source


|
| Record name | Methyl 3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261921-37-2 |
Source


|
| Record name | Methyl 3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)


